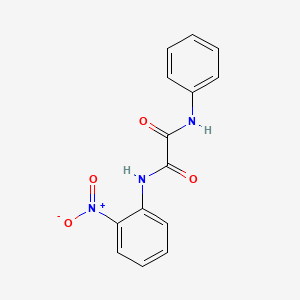

N1-(2-nitrophenyl)-N2-phenyloxalamide

Overview

Description

“N1-(2-nitrophenyl)-N2-phenyloxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached, and a phenyloxalamide group, which is a type of amide .

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions, where an acyl group is transferred from one molecule to another . For instance, N-phenyl-N-{[(2-nitrophenyl)-acetyl]oxy}benzamide has been synthesized by the reaction of N-hydroxy-N-phenylbenzamide with 2-(2-nitrophenyl)acetyl chloride .Scientific Research Applications

Urease Inhibitor in Agriculture

“N-(2-Nitrophenyl)-N’-phenylethanediamide” is used as a urease inhibitor in agriculture. It has been shown to be effective in reducing ammonia emissions from cattle urine applied to pasture soils . This compound can extend the longevity of urease inhibition and reduce ammonia emissions compared to other commonly used inhibitors . This application is particularly important in enhancing fertilizer nitrogen use efficiency .

Anti-Biofilm Activity

Compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to “N1-(2-nitrophenyl)-N2-phenyloxalamide”, have shown promising results as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . These compounds have displayed anti-biofilm activity and a tight-binding mode of action .

Potential Anti-Infective

The same compounds that have shown anti-biofilm activity also have potential as anti-infectives . They have shown greater effectiveness and longevity at reducing ammonia emissions compared to other compounds . This could potentially be exploited for the design of novel anti-infectives .

Plant Hormone Production

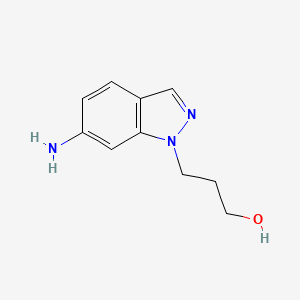

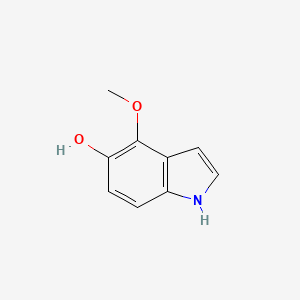

Indole derivatives, which include “N1-(2-nitrophenyl)-N2-phenyloxalamide”, are involved in the production of plant hormones . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Biological and Clinical Applications

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .

Alterations in Gene Expression

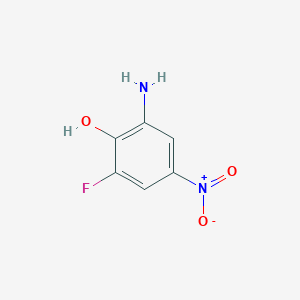

Bioactive “N-(2-hydroxy-5-nitrophenyl) acetamide”, a derivative of “N1-(2-nitrophenyl)-N2-phenyloxalamide”, has been found to elicit alterations in the Arabidopsis thaliana expression profile of several genes .

Future Directions

properties

IUPAC Name |

N'-(2-nitrophenyl)-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSQAAHZJQRRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrophenyl)-N'-phenylethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

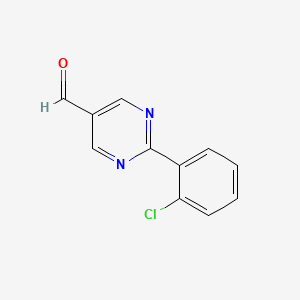

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)

![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)

![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)